(4-Chloro-7-methyl-1H-indol-2-yl)methanol
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Overview
Description
(4-Chloro-7-methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-7-methyl-1H-indol-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-chloro-7-methylindole.
Formylation: The indole undergoes a formylation reaction to introduce a formyl group at the 2-position. This can be achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo further reduction to convert the hydroxymethyl group into a methyl group.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst
Major Products
Oxidation: (4-Chloro-7-methyl-1H-indol-2-yl)formaldehyde or (4-Chloro-7-methyl-1H-indol-2-yl)carboxylic acid
Reduction: (4-Chloro-7-methyl-1H-indol-2-yl)methane
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-7-methyl-1H-indol-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential biological activities. This compound could be investigated for its effects on various biological pathways, given the known bioactivity of many indole derivatives.
Medicine
Indole derivatives have been explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. (4-Chloro-7-methyl-1H-indol-2-yl)m
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(4-chloro-7-methyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C10H10ClNO/c1-6-2-3-9(11)8-4-7(5-13)12-10(6)8/h2-4,12-13H,5H2,1H3 |
InChI Key |
DUCUVWCAXBLDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(N2)CO |
Origin of Product |
United States |
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